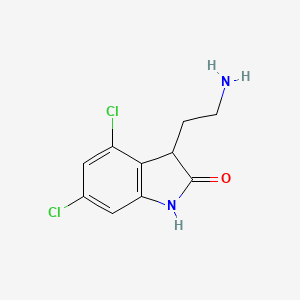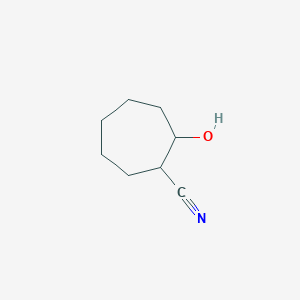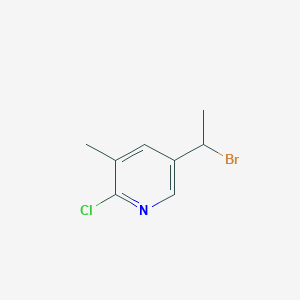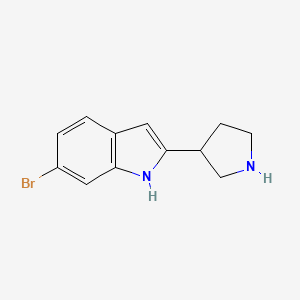
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include indole derivatives and chlorinating agents.
Chlorination: The indole derivative undergoes chlorination to introduce chlorine atoms at the 4 and 6 positions. This step is often carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Aminoethylation: The chlorinated indole derivative is then subjected to aminoethylation. This involves the introduction of an aminoethyl group at the 2-position. Common reagents for this step include ethylenediamine or other suitable amines.
Cyclization: The final step involves cyclization to form the indolone structure. This is typically achieved through heating or using specific catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity. For example, it may bind to serotonin receptors, affecting neurotransmission.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. This modulation can lead to therapeutic effects in conditions such as cancer and infectious diseases.
相似化合物的比较
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
Tryptamine: Shares a similar indole structure but lacks the chlorine atoms and the indolone ring. Tryptamine is a neurotransmitter and has different biological activities.
Serotonin: Another indole derivative with a hydroxyl group at the 5-position. Serotonin is a well-known neurotransmitter involved in mood regulation.
Melatonin: Contains a methoxy group at the 5-position and an acetyl group at the 2-position. Melatonin regulates sleep-wake cycles.
Uniqueness
The presence of chlorine atoms and the indolone ring in this compound distinguishes it from other indole derivatives
属性
分子式 |
C10H10Cl2N2O |
|---|---|
分子量 |
245.10 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-4,6-dichloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(12)9-6(1-2-13)10(15)14-8(9)4-5/h3-4,6H,1-2,13H2,(H,14,15) |
InChI 键 |
AXFNCTDYZKZOLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C2CCN)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)





![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
